N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride
Overview
Description
N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C8H18N2·HCl. It is a derivative of cyclohexane, where two amino groups are substituted at the 1 and 2 positions, and each amino group is further substituted with a methyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride can be synthesized through the reaction of cyclohexane-1,2-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the generated acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The purification of the product is achieved through crystallization or distillation techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base like triethylamine or pyridine to facilitate the substitution process.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Primary and secondary amines
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride exerts its effects depends on its application. As a ligand, it coordinates with metal ions through its amino groups, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethyl-1,2-cyclohexanediamine
- N,N-Dimethylethylenediamine
- 1,2-Diaminocyclohexane
Uniqueness
N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. This makes it a valuable ligand in coordination chemistry and a versatile building block in organic synthesis.
Biological Activity
N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride, a chiral diamine compound, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemical research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₈N₂·HCl
- Molecular Weight : 142.24 g/mol
- CAS Number : 1956325-54-4
- Appearance : White crystalline solid
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its chiral nature allows for selective binding to specific sites within biological systems, influencing biochemical pathways and cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering substrate availability and product formation.
- Receptor Interaction : It can modulate receptor activity, affecting signaling pathways that govern cellular responses.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against various pathogens.
- Anticancer Potential : Research suggests that the compound may exhibit cytotoxic effects on cancer cell lines, although mechanisms remain to be fully elucidated.
Case Studies
-
Antimicrobial Properties :
- A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at certain concentrations. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria.
-
Cytotoxicity in Cancer Cells :
- In vitro assays on human breast cancer cell lines (MCF-7) revealed that this compound induced apoptosis at concentrations above 100 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
N1,N2-Dimethylcyclohexane-1,2-diamine | Structure | Antimicrobial, Anticancer |
(1R,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine | Structure | Enzyme Inhibition |
(1S,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine | Structure | Lower cytotoxicity |
Synthesis and Preparation
The synthesis of this compound typically involves:
- Starting Materials : Cyclohexane-1,2-dione and methylamine.
- Reaction Conditions : Conducted under controlled temperatures with solvents such as ethanol or methanol to optimize yield.
Properties
IUPAC Name |
1-N,2-N-dimethylcyclohexane-1,2-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h7-10H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPODRSSEXQIOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351479-10-1 | |
Record name | 1,2-Cyclohexanediamine, N1,N2-dimethyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351479-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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